molecular formula C31H47NO10 B163438 13-Hydroxyglucopiericidin A CAS No. 132150-13-1

13-Hydroxyglucopiericidin A

Cat. No. B163438
M. Wt: 593.7 g/mol
InChI Key: ZNDBGWYPOYJCKZ-KQTYKWADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Hydroxyglucopiericidin A is a natural product isolated from the fermentation broth of Streptomyces sp. SC0581. It belongs to the piericidin family of compounds, which are known to have potent inhibitory activity against mitochondrial complex I.

Scientific Research Applications

Clinical Experience with Hydroxyurea

  • Overview : Hydroxyurea has been used clinically for over 30 years, with diverse applications in antineoplastic therapy. Its role in DNA synthesis regulation makes it a target for cancer treatment. This overview discusses its clinical development and potential future uses (Donehower, 1992).

Indole-3-Carbinol and Its Derivatives

  • Anticancer Potential : Indole-3-carbinol (I3C) and its derivatives exhibit anticancer properties, including the suppression of tumor cell proliferation and the induction of apoptosis. These effects involve various cellular mechanisms, such as cell cycle arrest and downregulation of antiapoptotic gene products (Aggarwal & Ichikawa, 2005).

Hydroxyurea's Cell Killing Mechanisms

  • Mechanisms of Action : Hydroxyurea, used for treating neoplastic and non-neoplastic diseases, acts primarily by inhibiting ribonucleotide reductase. Its cytotoxic effects are believed to be caused by DNA damage at arrested replication forks, with oxidative stress contributing significantly (Singh & Xu, 2016).

Resistance to Antibacterial Agents

  • Ceragenin CSA-13 : Ceragenin CSA-13, an antibacterial agent, demonstrates significant effectiveness against antibiotic-resistant bacteria and less susceptibility to inactivation. Its charge-based interactions make it a potential treatment for chronic infections and inflammation in cystic fibrosis and other conditions (Bucki et al., 2007).

Statins and Vascular Calcification

  • Inhibitory Effects : Statins, commonly used as cholesterol-lowering agents, have been shown to inhibit vascular calcification. This effect is achieved by preventing apoptosis in vascular smooth muscle cells through the restoration of specific cellular pathways (Son et al., 2006).

properties

CAS RN

132150-13-1

Product Name

13-Hydroxyglucopiericidin A

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(2Z,5Z,7Z,9R,10R,11Z)-13-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8-,17-11-,18-15-,19-13-/t20-,23-,25-,26+,27-,28+,31+/m1/s1

InChI Key

ZNDBGWYPOYJCKZ-KQTYKWADSA-N

Isomeric SMILES

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(/C)\C/C=C\C(=C/[C@@H](C)[C@H](/C(=C\CO)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)\C

SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C

Canonical SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C

synonyms

13-hydroxyglucopiericidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxyglucopiericidin A
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13-Hydroxyglucopiericidin A
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13-Hydroxyglucopiericidin A
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13-Hydroxyglucopiericidin A
Reactant of Route 5
13-Hydroxyglucopiericidin A
Reactant of Route 6
13-Hydroxyglucopiericidin A

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